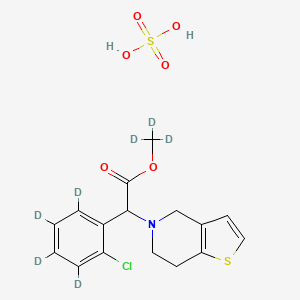

Primaquine-d3 Diphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Primaquine-d3 Diphosphate is an orange-red or orange crystalline powder . It is an 8-aminoquinoline antimalarial agent, effective against intrahepatic forms of all types of malaria parasites and is used to produce radical cure of vivax and ovale malarias . It is also used in the treatment of Pneumocystis carinii pneumonia in AIDS patients in combinations with clindamycin .

Synthesis Analysis

Primaquine’s antimalarial activity operates via a two-step biochemical relay . Hydroxylated-PQ metabolites (OH-PQm) are responsible for efficacy against liver and sexual transmission stages of Plasmodium falciparum . The antimalarial activity of Primaquine against liver stages depends on host CYP2D6 status, while OH-PQm display direct, CYP2D6-independent, activity .Molecular Structure Analysis

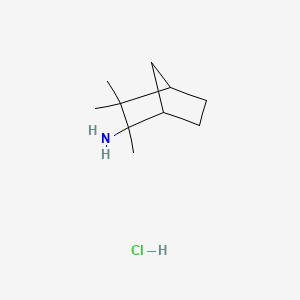

The molecular formula of Primaquine-d3 Diphosphate is C15H27N3O9P2 . The molecular weight is 455.34 g/mol . The IUPAC name is (4 R )-4- N - (6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid .Chemical Reactions Analysis

Primaquine operates via a two-step biochemical relay . The most relevant species in this context include the 5-hydroxy (5-HPQ) and 5,6-dihydroxy (5,6-DPQ) primaquine metabolites . These species are unstable, undergoing spontaneous oxidation and producing the corresponding quinoneimine forms .Physical And Chemical Properties Analysis

Primaquine-d3 Diphosphate is an orange-red or orange crystalline powder . The molecular weight is 455.34 g/mol . The hydrogen bond donor count is 8, and the hydrogen bond acceptor count is 12 . The rotatable bond count is 6 .Mechanism of Action

Safety and Hazards

Primaquine should not be given to people with glucose-6-phosphate dehydrogenase (G6PD) deficiency due to the risk of red blood cell breakdown . It is often recommended that primaquine not be used during pregnancy . It may be used while breastfeeding if the baby is known not to have G6PD deficiency .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Primaquine-d3 Diphosphate involves the conversion of primaquine to its d3-labeled derivative followed by the formation of the diphosphate salt.", "Starting Materials": ["Primaquine", "Deuterium oxide", "Sodium cyanoborohydride", "Phosphoric acid", "Sodium phosphate dibasic", "Sodium phosphate monobasic"], "Reaction": [ { "Step 1": "Primaquine is dissolved in deuterium oxide and treated with sodium cyanoborohydride to obtain Primaquine-d3." }, { "Step 2": "Primaquine-d3 is reacted with phosphoric acid to form the corresponding phosphate intermediate." }, { "Step 3": "The phosphate intermediate is then treated with a mixture of sodium phosphate dibasic and sodium phosphate monobasic to obtain the final product Primaquine-d3 Diphosphate." } ] } | |

CAS RN |

1318852-20-8 |

Product Name |

Primaquine-d3 Diphosphate |

Molecular Formula |

C15H21N3O |

Molecular Weight |

262.371 |

IUPAC Name |

4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |

InChI |

InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3 |

InChI Key |

INDBQLZJXZLFIT-BMSJAHLVSA-N |

SMILES |

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |

synonyms |

N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine-d3 Phosphate; 8-[(4-Amino-1-methylbutyl)amino]-6-methoxyquinoline-d3 Phosphate; (+/-)-Primaquine-d3 Phosphate; 6-Methoxy-8-[4-amino-1-_x000B_methylbutylamino]quinoline-d3 Phosphate; NSC 27296-d3; Neo-Quipenyl- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)

![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)

![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)